molecular formula C24H33Cl2NO4S B14264391 N-(3,5-Dichloro-4-hydroxyphenyl)-4-(dodecyloxy)benzene-1-sulfonamide CAS No. 130768-46-6

N-(3,5-Dichloro-4-hydroxyphenyl)-4-(dodecyloxy)benzene-1-sulfonamide

Cat. No.: B14264391
CAS No.: 130768-46-6
M. Wt: 502.5 g/mol
InChI Key: YJCNBFBETNEMMP-UHFFFAOYSA-N
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Description

N-(3,5-Dichloro-4-hydroxyphenyl)-4-(dodecyloxy)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichloro-4-hydroxyphenyl)-4-(dodecyloxy)benzene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichloro-4-hydroxyaniline and 4-(dodecyloxy)benzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions using a base like triethylamine.

    Procedure: The 3,5-dichloro-4-hydroxyaniline is dissolved in the solvent, and the base is added. The 4-(dodecyloxy)benzenesulfonyl chloride is then added dropwise to the reaction mixture, and the reaction is allowed to proceed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichloro-4-hydroxyphenyl)-4-(dodecyloxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atoms would yield various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential antimicrobial or antifungal agent due to the presence of the sulfonamide group.

    Medicine: Investigated for its potential use in drug formulations.

    Industry: Used in the development of materials with specific properties, such as surfactants or polymers.

Mechanism of Action

The mechanism of action of N-(3,5-Dichloro-4-hydroxyphenyl)-4-(dodecyloxy)benzene-1-sulfonamide would depend on its specific application. In the case of antimicrobial activity, it might inhibit the synthesis of folic acid in bacteria, similar to other sulfonamides. The molecular targets and pathways involved would include enzymes like dihydropteroate synthase.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

Uniqueness

N-(3,5-Dichloro-4-hydroxyphenyl)-4-(dodecyloxy)benzene-1-sulfonamide is unique due to the presence of both hydrophobic (dodecyloxy group) and hydrophilic (sulfonamide group) moieties, which can impart unique properties such as enhanced solubility and bioavailability.

Properties

CAS No.

130768-46-6

Molecular Formula

C24H33Cl2NO4S

Molecular Weight

502.5 g/mol

IUPAC Name

N-(3,5-dichloro-4-hydroxyphenyl)-4-dodecoxybenzenesulfonamide

InChI

InChI=1S/C24H33Cl2NO4S/c1-2-3-4-5-6-7-8-9-10-11-16-31-20-12-14-21(15-13-20)32(29,30)27-19-17-22(25)24(28)23(26)18-19/h12-15,17-18,27-28H,2-11,16H2,1H3

InChI Key

YJCNBFBETNEMMP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Cl)O)Cl

Origin of Product

United States

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